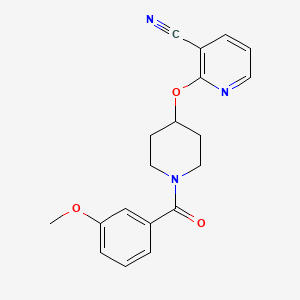

![molecular formula C17H15N5O4S B2717263 3-methoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 392247-75-5](/img/structure/B2717263.png)

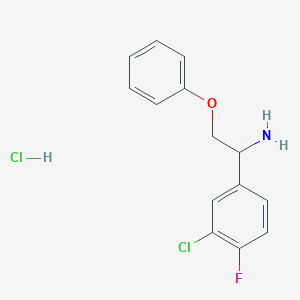

3-methoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that includes a 1,2,4-triazole ring, a common motif in medicinal chemistry due to its versatile biological activity . The presence of a nitrophenyl group and a methoxybenzamide group suggests potential for interesting chemical properties and reactivity.

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

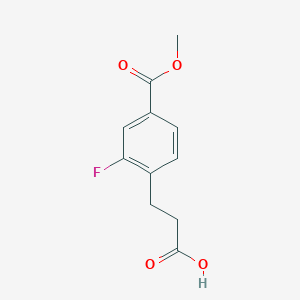

The reactivity of this compound would depend on the specific functional groups present. For example, the nitro group is often reactive, particularly in reduction reactions. The amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and pKa could be determined experimentally. Computational chemistry methods could also be used to predict these properties .Scientific Research Applications

Thermal Reactivity and Decomposition

Studies on compounds with similar structures, such as those involving the thermal reactivity of tricyclic 4,5-diacyltriazolines, have shown that these compounds can undergo complex decomposition processes leading to the formation of various products. Such research can provide valuable insights into the thermal stability and reactivity of related compounds, which is crucial for their potential applications in materials science and organic synthesis (Benati, Montevecchi, & Spagnolo, 1991).

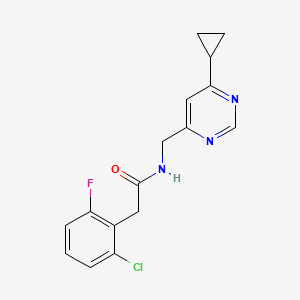

Synthesis and Structural Analysis

The synthesis and structural analysis of similar triazole derivatives have been explored, indicating the potential of these compounds in the development of novel chemical entities with specific properties. For instance, catalyst- and solvent-free synthesis methods have been developed for related compounds, highlighting the efficiency and environmental benefits of such approaches. These methodologies are relevant for the synthesis of complex molecules for various applications, including pharmaceuticals and agrochemicals (Moreno-Fuquen et al., 2019).

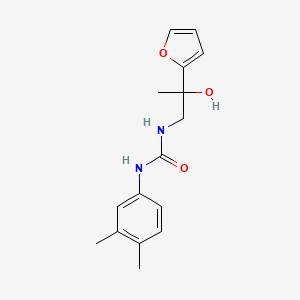

Antimicrobial and Biological Activities

Research into triazole derivatives has revealed their potential antimicrobial activities, suggesting that similar compounds could serve as leads for the development of new antimicrobial agents. The structure-activity relationships derived from these studies are instrumental in guiding the synthesis of compounds with enhanced biological activities (Bektaş et al., 2007).

Material Science Applications

Compounds with similar structural features have been investigated for their corrosion inhibition properties, suggesting potential applications in protecting metals from corrosion. Such studies are essential for developing new materials that can withstand harsh environmental conditions, thereby extending the lifespan of metal-based structures (Mishra et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-methoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O4S/c1-26-14-4-2-3-11(9-14)16(23)18-10-15-19-20-17(27)21(15)12-5-7-13(8-6-12)22(24)25/h2-9H,10H2,1H3,(H,18,23)(H,20,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCMBVXGERGGKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Hydroxymethyl)phenyl] 3-methylbutanoate](/img/structure/B2717186.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-hydroxycyclohexyl)acetic acid](/img/structure/B2717187.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2717188.png)

![8-(4-ethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2717194.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2717200.png)